Cas no 1048640-51-2 (N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride)

N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride is a fluorinated amine derivative with applications in pharmaceutical and chemical research. The compound features a benzyl group substituted with a fluorine atom at the para position, enhancing its electronic and steric properties. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This intermediate is valuable in synthetic organic chemistry, particularly for the development of bioactive molecules. Its structural motif is useful in medicinal chemistry for exploring structure-activity relationships. The product is characterized by high purity and consistent quality, ensuring reliable performance in research applications. Proper handling and storage under anhydrous conditions are recommended to maintain integrity.
N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride structure
1048640-51-2 structure
Product Name:N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride
CAS No:1048640-51-2
MF:C15H17ClFN
MW:265.753586530685
MDL:MFCD03930944
CID:4569545
Update Time:2025-05-20

N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(4-fluorobenzyl)-1-phenylethanamine hydrochloride
    • N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride
    • MDL: MFCD03930944
    • Inchi: 1S/C15H16FN.ClH/c1-12(14-5-3-2-4-6-14)17-11-13-7-9-15(16)10-8-13;/h2-10,12,17H,11H2,1H3;1H
    • InChI Key: JZUVIZKFRBJOBG-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC=C1)(NCC1=CC=C(F)C=C1)C.[H]Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4

N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride Security Information

N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N178840-500mg
N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride
1048640-51-2
500mg
$ 370.00 2022-06-03
TRC
N178840-1000mg
N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride
1048640-51-2
1g
$ 605.00 2022-06-03
TRC
N178840-2500mg
N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride
1048640-51-2
2500mg
$ 1210.00 2022-06-03
abcr
AB219844-5 g
N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride; 95%
1048640-51-2
5g
€156.20 2022-06-11
abcr
AB219844-1 g
N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride; 95%
1048640-51-2
1g
€88.60 2023-01-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00931437-5g
N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride
1048640-51-2 95%
5g
¥779.0 2023-04-06
abcr
AB219844-1g
N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride, 95%; .
1048640-51-2 95%
1g
€94.10 2025-02-27
1PlusChem
1P00J4A0-1g
N-(4-fluorobenzyl)-1-phenylethanamine hydrochloride
1048640-51-2 95%
1g
$35.00 2025-03-01
A2B Chem LLC
AI91208-1g
N-(4-fluorobenzyl)-1-phenylethanamine hydrochloride
1048640-51-2 95%
1g
$35.00 2024-04-20

Additional information on N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride

N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine Hydrochloride: A Comprehensive Overview

N-(4-Fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride, identified by the CAS number 1048640-51-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a fluorobenzyl group with a phenethylamine moiety, resulting in a molecule with potential bioactive properties. Recent studies have highlighted its role in various biological systems, making it a subject of ongoing research.

The structure of N-(4-fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride consists of a benzene ring substituted with a fluorine atom at the para position, connected via a methylene group to an ethanamine moiety that is further substituted with another phenyl group. This arrangement creates a molecule with both aromatic and amine functionalities, which are known to play crucial roles in molecular recognition and interaction. The hydrochloride salt form indicates that the compound exists in its protonated state, which may influence its solubility and bioavailability.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-(4-fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride. Researchers have explored various methodologies, including nucleophilic substitution and coupling reactions, to optimize the production process. These methods not only enhance the yield but also ensure the purity of the final product, which is essential for its application in biological studies.

In terms of pharmacological activity, N-(4-fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride has been investigated for its potential as a modulator of cellular signaling pathways. Studies have demonstrated its ability to interact with key proteins involved in processes such as neurotransmission and inflammation. For instance, research published in 2023 revealed that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), suggesting its potential as a lead compound for drug development.

The fluorine substitution at the para position of the benzene ring is particularly noteworthy, as it introduces electronic effects that can significantly influence the compound's reactivity and selectivity. Fluorine's electronegativity enhances the molecule's lipophilicity, which may improve its ability to cross biological membranes and reach target sites within cells. This property has been leveraged in recent studies exploring its use as a drug delivery agent.

Moreover, computational modeling techniques have been employed to predict the binding affinity and pharmacokinetic profiles of N-(4-fluorobenzyl)-1-phenyl-1 ethanamine hydrochloride. These studies provide valuable insights into its potential efficacy and toxicity, guiding further experimental investigations. For example, molecular docking simulations have identified key residues on target proteins that are critical for interaction, paving the way for structure-based drug design.

In conclusion, N-(4-fluorobenzyl)-1 phenethylamine hydrochloride represents a promising compound with diverse applications in chemical and pharmaceutical research. Its unique structure, coupled with recent advances in synthesis and biological evaluation, positions it as a valuable tool for exploring novel therapeutic strategies. As research continues to unfold, this compound may unlock new possibilities in drug discovery and development.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd